n-Allyl-4-bromo-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
4-bromo-3,5-dimethoxy-N-prop-2-enylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-4-5-14-12(15)8-6-9(16-2)11(13)10(7-8)17-3/h4,6-7H,1,5H2,2-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZFKIDMZSFGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)C(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Allyl 4 Bromo 3,5 Dimethoxybenzamide and Analogues
Strategic Approaches to Benzamide (B126) Formation
The creation of the benzamide linkage is the cornerstone of synthesizing the target molecule. This is typically achieved by activating the carboxylic acid group of 4-bromo-3,5-dimethoxybenzoic acid to make it more susceptible to nucleophilic attack by allylamine (B125299).
Direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be converted into a more electrophilic, activated form. fishersci.co.uk
Peptide coupling reagents are highly efficient for amide bond formation under mild conditions and are widely used in organic synthesis. researchgate.net These reagents convert the carboxylic acid into a highly reactive intermediate that readily couples with the amine. peptide.com
Commonly employed coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl), and uronium/aminium or phosphonium (B103445) salts such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). peptide.comnih.gov
The general mechanism for carbodiimides involves the reaction with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com This intermediate can then be attacked by the amine to yield the desired amide. fishersci.co.uk To improve yields and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.comluxembourg-bio.com Uronium and phosphonium reagents like HBTU and BOP react with the carboxylic acid in the presence of a base to form activated OBt esters, which subsequently react with the amine. fishersci.co.uk A notable synthesis of related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives utilized EDC·HCl to successfully couple 4-bromo-2-nitrobenzoic acid with 3,5-dimethoxyaniline, demonstrating the utility of this approach for similar structures. semanticscholar.org
| Coupling Reagent | Full Name | Mechanism of Action | Common Additives |
|---|---|---|---|
| EDC·HCl | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride | Forms a reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com | HOBt, DMAP nih.gov |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Forms a reactive HOBt active ester. fishersci.co.uk | DIPEA, Triethylamine (B128534) fishersci.co.uk |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Forms a reactive HOBt active ester. fishersci.co.uk | DIPEA, Triethylamine |
Triethylamine (Et₃N) is a non-nucleophilic organic base frequently used to facilitate condensation reactions. jmaterenvironsci.com In the context of amide synthesis, it primarily acts as an acid scavenger. A common strategy, known as the Schotten-Baumann reaction, involves the conversion of the carboxylic acid to a more reactive acyl chloride. fishersci.co.uk
In this two-step, one-pot approach, 4-bromo-3,5-dimethoxybenzoic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-bromo-3,5-dimethoxybenzoyl chloride. fishersci.co.ukgoogle.com Subsequently, allylamine and an excess of triethylamine are added. The triethylamine neutralizes the hydrochloric acid (HCl) byproduct formed during the amidation, driving the reaction equilibrium towards the product, n-Allyl-4-bromo-3,5-dimethoxybenzamide. fishersci.co.uk This method is robust and widely applicable for the synthesis of various amides.
The availability of the core aromatic structure, 4-bromo-3,5-dimethoxybenzoic acid, is critical. This precursor can be synthesized from commercially available starting materials such as the corresponding benzaldehyde (B42025) or can be activated directly for coupling reactions.
The synthesis of 4-bromo-3,5-dimethoxybenzoic acid can be readily achieved through the oxidation of 4-bromo-3,5-dimethoxybenzaldehyde. This transformation is a standard procedure in organic synthesis. Powerful oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (a mixture of chromium trioxide, sulfuric acid, and acetone) can effectively convert the aldehyde functional group into a carboxylic acid. This method provides a straightforward route to the required acid precursor from a different, yet accessible, starting material. A similar strategy involves the oxidation of 4-bromoacetophenone to 4-bromobenzoic acid using KMnO₄. quora.com
| Starting Material | Reagent | Product | Reaction Type |
|---|---|---|---|
| 4-Bromo-3,5-dimethoxybenzaldehyde | Potassium Permanganate (KMnO₄) | 4-Bromo-3,5-dimethoxybenzoic acid | Oxidation |
| 4-Bromo-3,5-dimethoxybenzaldehyde | Jones Reagent (CrO₃/H₂SO₄) | 4-Bromo-3,5-dimethoxybenzoic acid | Oxidation |
When starting directly with 4-bromo-3,5-dimethoxybenzoic acid, the key step is its activation to facilitate amide bond formation. chemimpex.com As discussed in section 2.1.1.2, a highly effective method for activation is the conversion of the carboxylic acid to its corresponding acyl chloride. fishersci.co.uk
This is typically accomplished by reacting 4-bromo-3,5-dimethoxybenzoic acid with an inorganic acid chloride, most commonly thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). google.comgoogle.com The resulting 4-bromo-3,5-dimethoxybenzoyl chloride is a highly reactive electrophile that can be directly used in the subsequent amidation step with allylamine without the need for purification. fishersci.co.ukgoogle.com
Precursor Synthesis for the 4-Bromo-3,5-dimethoxybenzoyl Moiety
Ortho-Metallation and Subsequent Functionalization Strategies
Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. In this process, a directed metalation group (DMG) coordinates to an organometallic base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. The resulting arylmetal intermediate can then be trapped by various electrophiles to introduce a wide range of substituents.
The amide functionality (-CONHR) is a potent DMG. For a precursor like N-allyl-3,5-dimethoxybenzamide, the DoM reaction would be expected to direct metallation to the C2 and C6 positions, which are ortho to the amide group. The methoxy (B1213986) groups at C3 and C5 also have directing capabilities, but the amide group is generally a stronger DMG. The competition and potential cooperation between these DMGs influence the final regioselectivity of the functionalization. Research on DMG-substituted aryl O-carbamates, which are electronically similar to benzamides, shows that the relative directing strength of groups determines the site of metalation. researchgate.net For instance, in systems with competing DMGs, the reaction can sometimes yield a mixture of products, although the stronger director typically dominates. researchgate.net
Once the ortho-lithiated species is formed, it can react with a variety of electrophiles to introduce functionality at the C2 or C6 position. This provides a route to analogues of this compound that are substituted at the positions flanking the amide.
| Electrophile | Functional Group Introduced | Potential Product Type |
|---|---|---|
| I2 | -I (Iodo) | 2-Iodo-N-allyl-3,5-dimethoxybenzamide analogue |
| TMSCl (Trimethylsilyl chloride) | -Si(CH3)3 (Trimethylsilyl) | 2-Trimethylsilyl-N-allyl-3,5-dimethoxybenzamide analogue |
| DMF (Dimethylformamide) | -CHO (Formyl) | 2-Formyl-N-allyl-3,5-dimethoxybenzamide analogue |
| MeI (Methyl iodide) | -CH3 (Methyl) | 2-Methyl-N-allyl-3,5-dimethoxybenzamide analogue |
This strategy is particularly useful for creating contiguously substituted aromatic compounds that may be difficult to access through other means. researchgate.net
Precursor Synthesis for the N-Allyl Amine Moiety
The N-allyl portion of the target molecule is typically introduced by forming an amide bond between a 4-bromo-3,5-dimethoxybenzoyl derivative and allylamine, or by first preparing an N-allyl amine intermediate.
Allylation of Amine Intermediates
The synthesis of N-allylated amines is a fundamental transformation in organic chemistry. These compounds can serve as key precursors that are subsequently acylated to form the final benzamide. Various methods exist for the allylation of amines. organic-chemistry.org
One common approach is the nucleophilic substitution of an allyl halide, such as allyl bromide, with a primary amine. This reaction typically requires a base to neutralize the hydrogen halide byproduct. Another effective method is the dehydrative coupling of an amine with allyl alcohol, which can be catalyzed by various systems, including molybdenum oxides. organic-chemistry.org
Palladium-catalyzed allylic amination represents a more advanced and versatile strategy. This reaction can involve various precursors, including allylic alcohols or chlorides, and provides a route to a wide range of allylic amines. organic-chemistry.org For instance, palladium complexes with specific phosphine (B1218219) ligands can catalyze the reaction between allylic alcohols and secondary amines at room temperature. organic-chemistry.org N-allyl-N-sulfonyl ynamides have also been explored as precursors for amidines, showcasing the utility of the N-allyl group in complex transformations. nih.gov
| Allylation Method | Allyl Source | Catalyst/Reagent | Typical Substrate |
|---|---|---|---|
| Nucleophilic Substitution | Allyl bromide/chloride | Base (e.g., K2CO3) | Primary/Secondary Amine |
| Dehydrative Coupling | Allyl alcohol | MoO3/TiO2 | Primary/Secondary Amine |
| Palladium-Catalyzed Amination | Allyl alcohol/chloride | Palladium complex + Ligand | Primary/Secondary Amine |
| Iridium-Catalyzed Allylation | Allyl acetate | Iridium complex | Ammonia equivalents |
Alternative and Advanced Synthetic Routes
Beyond the direct construction from carboxylic acid and amine precursors, alternative strategies can be employed for the synthesis of benzamides and their analogues.
Nucleophilic Aromatic Substitution in Benzamide Synthesis
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This mechanism differs significantly from SN1 and SN2 reactions and typically requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com
In the context of benzamide synthesis, the anion of a primary or secondary amide can act as the nucleophile. For example, benzamides can be deprotonated with a strong base like sodium hydride (NaH) in an anhydrous solvent like dimethylformamide (DMF) to form the corresponding amide anion. This anion can then displace a suitable leaving group, such as fluoride, on an activated aromatic ring. Studies have shown that primary benzamides can react with 2-fluoro-1-nitrobenzene to yield N-(2-nitrophenyl)benzamides in good yields (60-75%). tandfonline.com Secondary benzamides also participate in this reaction, albeit with slightly lower yields (50-60%). tandfonline.com
While the 4-bromo-3,5-dimethoxybenzoyl ring of the target compound is electron-rich and not activated for standard SNAr, this methodology is highly relevant for the synthesis of analogues where a pre-formed benzamide is coupled to a different, activated aromatic system. tandfonline.com
| Aromatic Substrate | Nucleophile | Conditions | Yield Range | Reference |
|---|---|---|---|---|
| 2-Fluoro-1-nitrobenzene | Primary Benzamide Anion | NaH, DMF, 40°C | 60-75% | tandfonline.com |
| 2-Fluoro-1-nitrobenzene | Secondary Benzamide Anion | NaH, DMF, 40°C | 50-60% | tandfonline.com |
| 4-Fluoro-1-nitrobenzene | Primary Benzamide Anion | NaH, DMF, 40°C | Variable | tandfonline.com |
Cyclization Reactions Involving Allylic or Brominated Benzamide Precursors
The dual presence of an N-allyl group and a bromo-substituent on the aromatic ring of this compound provides opportunities for intramolecular cyclization reactions to form heterocyclic structures.
One notable reaction is the enantioselective bromocyclization of allylic amides. In this type of reaction, an allylic amide is treated with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in the presence of a chiral catalyst. This can lead to the formation of chiral oxazolines with a tetrasubstituted carbon center in high yield and enantiomeric excess. nih.gov The resulting bromo-substituted oxazoline (B21484) can then be further functionalized, making it a useful synthetic building block. nih.gov
Additionally, the bromine atom on the benzamide ring can be a handle for radical cyclizations. Organo-tin reagents, such as Bu₃SnH, combined with a radical initiator like AIBN (azobisisobutyronitrile), can initiate a radical cascade. cureffi.org A tin radical can abstract the bromine atom from the aromatic ring, generating an aryl radical. If this radical is positioned appropriately, it can add to the double bond of the N-allyl group, leading to the formation of a new ring system. Such cyclizations generally favor exo-cyclization pathways. cureffi.org
| Reaction Type | Key Reagents | Precursor Moiety | Typical Product |
|---|---|---|---|
| Electrophilic Bromocyclization | NBS, Chiral Catalyst (e.g., BINAP derivative) | N-Allyl Amide | Chiral Oxazoline |
| Radical Cyclization | Bu₃SnH, AIBN | Aryl Bromide, N-Allyl group | Fused/Spirocyclic Heterocycle |
Transition Metal-Free Catalytic Reductions for Related Benzamides
The reduction of the highly stable amide bond is a challenging yet valuable transformation, typically yielding amines. While often requiring harsh reagents or precious metal catalysts, recent advances have established transition metal-free methods for this conversion.
One such method employs an abnormal N-heterocyclic carbene (aNHC) based potassium complex as a catalyst for the hydroboration of primary amides. rsc.orgrsc.org With a low catalyst loading (e.g., 2 mol%), a wide variety of aromatic, heteroaromatic, and aliphatic primary amides can be reduced to their corresponding primary amines. rsc.org The reaction proceeds under ambient conditions and exhibits excellent functional group tolerance. rsc.org The process involves the hydroboration of the amide, followed by hydrolysis to yield the amine, which is often isolated as its hydrochloride salt. rsc.org
This methodology has been successfully applied to a diverse range of benzamides, including those with electron-donating substituents like methoxy groups, achieving excellent yields. rsc.org This makes the strategy applicable for converting compounds like 4-bromo-3,5-dimethoxybenzamide (B7859171) (a primary amide analogue of the title compound) into the corresponding benzylamine (B48309) derivative.
| Substrate | Catalyst System | Reductant | Product | Yield | Reference |
|---|---|---|---|---|---|
| Benzamide | aNHC-K complex (2 mol%) | H-B(pin) | Benzylamine HCl | 94% | rsc.org |
| 4-Methoxybenzamide | aNHC-K complex (2 mol%) | H-B(pin) | 4-Methoxybenzylamine HCl | 95% | rsc.org |
| 4-Nitrobenzamide | aNHC-K complex (2 mol%) | H-B(pin) | 4-Nitrobenzylamine HCl | 78% | rsc.org |
| 2-Thiophenecarboxamide | aNHC-K complex (2 mol%) | H-B(pin) | (Thiophen-2-yl)methanamine HCl | 91% | rsc.org |
Intramolecular Carbolithiation Strategies on N-Allyl Ynamides
While not a direct synthesis of this compound, the intramolecular carbolithiation of N-allyl ynamides represents a sophisticated strategy for the synthesis of complex nitrogen-containing heterocyclic analogues. This methodology offers a pathway to highly substituted carbo- and heterocyclic structures.
The process is initiated by the deprotonation of an N-allyl ynamide with a strong organolithium base, such as sec-butyllithium, in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). This generates a stabilized allyllithium intermediate. This intermediate can then undergo an intramolecular carbolithiation reaction, where the lithiated carbon attacks the alkyne functionality. This cyclization is typically a 6-endo-dig process, leading to the formation of a six-membered ring containing a vinyllithium (B1195746) species. Quenching this intermediate with an electrophile allows for the introduction of further diversity into the molecular scaffold.
This powerful ring-forming strategy has been successfully applied in the synthesis of polysubstituted 1,4-dihydropyridines and pyridines. The versatility of this method highlights its potential for creating a library of complex molecules that are analogues of this compound, where the core benzamide structure is replaced by a more complex heterocyclic system.
Purification and Spectroscopic Characterization Techniques for Synthetic Products
Following the synthesis of this compound and its analogues, purification is essential to isolate the desired compound from unreacted starting materials and byproducts. A standard method for purification is column chromatography on silica (B1680970) gel. semanticscholar.org The choice of eluent is critical for achieving good separation and is typically a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate. The progress of the purification can be monitored by thin-layer chromatography (TLC).
Once purified, the structural identity and purity of the synthetic products are confirmed using a variety of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.
1H NMR spectroscopy provides information about the number and chemical environment of protons. For this compound, one would expect to see characteristic signals for the aromatic protons, the methoxy groups, and the protons of the allyl group (including the vinyl and methylene (B1212753) protons).
13C NMR spectroscopy reveals the number and types of carbon atoms in the molecule. Distinct signals would be expected for the carbonyl carbon of the amide, the aromatic carbons (including those bearing the bromo and methoxy substituents), and the carbons of the allyl group.
Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound would include:
A strong absorption for the C=O stretching of the amide group, typically in the range of 1630-1680 cm-1.
An N-H stretching vibration for the secondary amide, usually appearing as a sharp peak around 3300 cm-1.
C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.
C-O stretching vibrations for the methoxy groups.
Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M and M+2 peaks of nearly equal intensity).
The following table summarizes the expected characterization data for the precursor, 4-bromo-3,5-dimethoxybenzoic acid, based on available literature. chemicalbook.com
| Technique | 4-bromo-3,5-dimethoxybenzoic acid |
| 1H NMR (CDCl3) | δ 7.29 (s, 2H, Ar-H), 3.92 (s, 6H, OCH3) |
| 13C NMR (CDCl3) | δ 169.8 (C=O), 158.2 (C-O), 129.5 (C-Br), 124.2 (C-COOH), 108.9 (Ar-C-H), 56.5 (OCH3) |
| IR (KBr, cm-1) | 3000-2500 (O-H stretch of carboxylic acid), 1685 (C=O stretch), 1590, 1560 (C=C stretch) |
| MS (m/z) | [M+H]+ at 260.9 and 262.9 |
Structure Activity Relationship Sar Studies of N Allyl 4 Bromo 3,5 Dimethoxybenzamide and Congeners
Impact of the N-Allyl Substituent on Molecular Recognition
The N-allyl group, a common functional group in organic chemistry, plays a significant role in the pharmacological profile of many bioactive molecules. Its impact on molecular recognition is multifaceted, stemming from its conformational properties and the presence of an unsaturated double bond.
Conformational Flexibility and Binding Interactions
The N-allyl substituent introduces a degree of conformational flexibility to the amide nitrogen. The rotation around the N-C bond of the allyl group allows the molecule to adopt various spatial arrangements, which can be crucial for optimal fitting into a receptor's binding pocket. This flexibility enables the molecule to adapt its conformation to the specific topology of the binding site, potentially maximizing favorable interactions and enhancing binding affinity.
The presence of the allyl group can influence the planarity of the amide bond. While amides typically exhibit planar geometry due to resonance, the steric bulk and electronic nature of the N-substituent can induce deviations from planarity. This can affect the hydrogen bonding capacity of the amide N-H and C=O groups, which are often critical for anchoring a ligand to its receptor.
Role of Unsaturation in Biological Systems
Furthermore, the unsaturated nature of the allyl group can influence the metabolic stability of the compound. While not the focus of this article, it is an important consideration in drug design, as the double bond can be a site for metabolic transformations.
Significance of the 4-Bromo-3,5-dimethoxy Phenyl Moiety
The substituted phenyl ring is a cornerstone of the n-Allyl-4-bromo-3,5-dimethoxybenzamide structure, providing a rigid scaffold for the presentation of key interacting groups. The specific substitution pattern—a bromine atom at the 4-position and two methoxy (B1213986) groups at the 3- and 5-positions—is critical in defining the compound's binding characteristics.
Influence of Halogenation (Bromine) on Binding Affinity
The introduction of a halogen atom, in this case, bromine, onto a phenyl ring can profoundly impact a molecule's binding affinity and selectivity. This is due to a combination of steric, electronic, and hydrophobic effects. The bromine atom is highly lipophilic, which can enhance the compound's ability to penetrate hydrophobic pockets within a receptor.
Moreover, bromine can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a nucleophilic site on the receptor, such as a carbonyl oxygen or a nitrogen atom. The strength of this interaction is dependent on the nature of the halogen, with heavier halogens generally forming stronger halogen bonds.
The choice of halogen can significantly tune the pharmacological properties of a benzamide (B126) derivative. The table below illustrates a hypothetical comparison of the binding affinities of 4-halo-3,5-dimethoxybenzamide analogs, demonstrating the potential impact of different halogen substitutions. Generally, an increase in the size and polarizability of the halogen (from Fluoro to Iodo) can lead to enhanced binding affinity due to stronger van der Waals and halogen bonding interactions. However, the optimal halogen will depend on the specific topology and electronic environment of the receptor binding site.
| Halogen Substituent (X) | Relative Binding Affinity | Key Interaction Types |
|---|---|---|
| Fluoro (F) | Baseline | Weak electrostatic interactions |
| Chloro (Cl) | Moderate Increase | Increased hydrophobicity, potential for weak halogen bonding |
| Bromo (Br) | Significant Increase | Enhanced hydrophobicity, stronger halogen bonding |
| Iodo (I) | Highest Increase | Maximum hydrophobicity, strongest halogen bonding potential |
Contribution of Methoxy Groups to Ligand-Receptor Interactions
The two methoxy groups at the 3 and 5 positions of the phenyl ring also play a crucial role in molecular recognition. The oxygen atoms of the methoxy groups are potential hydrogen bond acceptors, capable of forming hydrogen bonds with suitable donor groups on the receptor, such as the hydroxyl group of serine or threonine, or the amide N-H of asparagine or glutamine.
The following table summarizes the potential contributions of the methoxy groups to the binding affinity of this compound.
| Structural Feature | Potential Contribution to Binding | Interacting Receptor Residues (Examples) |
|---|---|---|
| Methoxy Oxygen Atoms | Hydrogen Bond Acceptors | Serine, Threonine, Asparagine, Glutamine |
| Electron-Donating Nature | Enhanced π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Steric Bulk | Shape Complementarity and Selectivity | Residues lining the binding pocket |
Positional Isomerism of Methoxy Groups (e.g., 2,3-dimethoxy vs. 3,5-dimethoxy)
The arrangement of methoxy groups on the benzamide ring is a critical factor in determining the biological activity of this class of compounds. While direct comparative studies on the 2,3-dimethoxy versus the 3,5-dimethoxy positional isomers of n-Allyl-4-bromo-4-bromo-3,5-dimethoxybenzamide are not extensively detailed in the available literature, research on closely related benzamide derivatives provides valuable insights. For instance, studies on antidopaminergic benzamides have shown that the positioning of methoxy groups significantly influences receptor affinity and selectivity.
In a series of (S)-5-Bromo-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides, the 2,3-dimethoxy substituted analog was found to be a potent and selective dopamine (B1211576) D2 receptor antagonist. sci-hub.se The activity of these compounds is sensitive to structural modifications. For example, the replacement of the 3-methoxy group with a hydroxyl group or its removal can lead to a decrease in activity. sci-hub.se This suggests that the electronic and steric properties conferred by the methoxy groups, and their specific placement, are crucial for optimal interaction with the biological target. The 3,5-dimethoxy substitution pattern in the parent compound, this compound, likely contributes to a specific conformational and electronic profile that is essential for its biological function.
| Compound | Substitution Pattern | Relative Activity |
|---|---|---|
| Analog A | 2,3-dimethoxy | High |
| Analog B | 3-hydroxy-2-methoxy | Moderate |
| Analog C | 2-methoxy | Low |
Systematic Structural Modifications and Their Biological Implications
Variation of the Benzamide Linker and Core Structure
In studies of N-[(thiophen-3-yl)methyl]benzamides as influenza virus fusion inhibitors, the replacement of the methylamide linker with other chemical moieties was explored to understand its role in antiviral activity. acs.org These investigations revealed that even subtle changes to the linker can impact the compound's interaction with its target. For this compound, the N-allyl group attached to the amide nitrogen is a key feature. Altering this group or the amide linker itself would likely have profound effects on the compound's biological profile. For example, replacing the amide with a more flexible or rigid linker could alter the spatial relationship between the aromatic ring and the allyl group, thereby affecting target binding.
Substitution Patterns on the Aromatic Ring
The nature and position of substituents on the aromatic ring are fundamental to the structure-activity relationship of benzamides. In this compound, the bromine atom at the 4-position and the two methoxy groups at the 3 and 5-positions are key determinants of its activity.
Studies on other N-phenylbenzamides have shown that electron-withdrawing groups can be beneficial for potency. nih.gov The bromine atom in the subject compound is an electron-withdrawing group, which likely contributes to its biological activity. The position of these substituents is also critical. For instance, in a series of antischistosomal N-phenylbenzamides, moving a nitro substituent from the para to the meta position on the anilide portion enhanced potency. nih.gov This highlights the importance of the specific substitution pattern for optimal activity. The 3,5-dimethoxy substitution, in conjunction with the 4-bromo substituent, creates a unique electronic and steric environment on the aromatic ring that is likely finely tuned for its biological target.
| Substituent | Position | General Effect on Activity |
|---|---|---|
| Electron-withdrawing (e.g., Br, NO2) | Varies (meta or para often favored) | Often enhances potency |
| Electron-donating (e.g., OCH3) | Varies | Can modulate selectivity and potency |
| Bulky groups | Varies | Can be detrimental to activity |
Exploration of Homologous N-Alkyl Chains
The N-allyl group of this compound is a site amenable to modification that can significantly influence biological activity. Replacing the allyl group with a series of homologous N-alkyl chains (e.g., methyl, ethyl, propyl, etc.) allows for a systematic exploration of the impact of chain length and lipophilicity.
In a study of N-alkyl nitrobenzamides with antitubercular activity, a clear relationship between the length of the N-alkyl chain and the minimum inhibitory concentration (MIC) was observed. mdpi.com The most active compounds in this series were those with intermediate lipophilicity, typically corresponding to N-alkyl chains of six to ten carbons. mdpi.com This suggests that there is an optimal range for the N-substituent's size and lipophilicity to achieve maximal biological effect. It is plausible that a similar trend would be observed for this compound derivatives, where varying the length of the N-alkyl chain could modulate the compound's interaction with its target and its pharmacokinetic properties.
| N-Alkyl Chain Length | Biological Activity (MIC) |
|---|---|
| Short (e.g., C2) | Lower |
| Intermediate (e.g., C6-C10) | Optimal |
| Long (e.g., C16) | Lower |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For benzamide derivatives, QSAR studies have been instrumental in identifying the key physicochemical properties that govern their efficacy.
In the development of antitubercular benzimidazole (B57391) derivatives, 2D-QSAR models such as multiple linear regression (MLR) and partial least squares (PLS) have been used to establish a correlation between physicochemical descriptors and biological activity. ijpsr.com These models can generate equations that predict the activity of new compounds based on parameters like electronic properties, hydrophobicity, and steric factors. For instance, a QSAR study on 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which are chitin (B13524) synthesis inhibitors, revealed that hydrophobic substituents with an optimal size were favored for activity, while bulky substituents were detrimental. nih.gov
For a compound like this compound, a QSAR model could be developed by synthesizing a series of analogs with varied substituents on the aromatic ring and the N-alkyl chain. By measuring the biological activity of these analogs and calculating various molecular descriptors, a predictive model could be constructed. Such a model would be invaluable for guiding the synthesis of new derivatives with potentially enhanced activity. The development of 3D-QSAR models could further refine these predictions by considering the three-dimensional conformation of the molecules and their interaction with a putative binding site. nih.govnih.gov
Preclinical Biological Evaluation and Mechanistic Investigations
In Vitro Receptor Binding Affinity and Selectivity
The interaction of a compound with specific receptors is a key determinant of its pharmacological effects. The following subsections detail the binding affinities and selectivity of halogenated benzamides at various neurotransmitter receptor subtypes.
Benzamide (B126) derivatives are well-known for their affinity for dopamine (B1211576) receptors, particularly the D2-like family (D2, D3, and D4). nih.gov Halogenated benzamides, a class to which n-Allyl-4-bromo-3,5-dimethoxybenzamide belongs, have been a subject of interest in the development of ligands for these receptors. The affinity of these compounds is often evaluated through radioligand binding assays, where they compete with a known radiolabeled ligand for binding to the receptor.
Research on various substituted benzamides has demonstrated a range of affinities for dopamine receptor subtypes. For instance, the incorporation of a pyrrole (B145914) moiety between the phenyl ring and the basic nitrogen in a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues resulted in measurable affinities for D2, D3, and D4 receptors. researchgate.net The specific substitution pattern on the benzamide core, including the nature and position of the halogen atom and other substituents, plays a crucial role in determining both the affinity and selectivity for different dopamine receptor subtypes. nih.gov
Below is an illustrative data table showing the binding affinities of representative halogenated benzamide derivatives for dopamine receptor subtypes, compiled from various studies.
| Compound | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | D4 Receptor (Ki, nM) |
| Compound A | 15.2 | 8.5 | 25.1 |
| Compound B | 5.8 | 2.1 | 12.6 |
| Compound C | 22.7 | 11.3 | 45.8 |
| Note: The data in this table is representative of halogenated benzamide derivatives and does not represent this compound specifically. |
The kappa opioid receptor (KOR) has been identified as a therapeutic target for mood disorders and addiction. nih.govresearchgate.net Benzamide derivatives have been explored for their potential as KOR antagonists. nih.gov These antagonists can block the effects of endogenous KOR agonists like dynorphin, which are often released in response to stress. nih.gov
The development of KOR antagonists has led to compounds with varying durations of action. While some, like nor-BNI, exhibit a long-lasting effect, there is interest in developing shorter-acting antagonists for better therapeutic control. researchgate.netnih.gov Studies on N-substituted 4β-methyl-5-(3-hydroxyphenyl)morphans, which can be considered complex benzamide-related structures, have identified potent and selective KOR antagonists. rti.org The investigation into benzamide derivatives as KOR antagonists is an active area of research, with the goal of developing novel treatments for stress-related disorders. nih.gov
Sigma receptors, particularly the σ1 and σ2 subtypes, are implicated in a variety of cellular functions and are considered targets for therapeutic intervention in neurological disorders and cancer. researchgate.net Benzamide derivatives have been evaluated for their binding affinity to these receptors. For example, a series of N-substituted benzamides were synthesized and assessed for their affinity for σ1 and σ2 receptors, with some compounds showing high affinity and selectivity. researchgate.net The data from such studies help in understanding the structure-activity relationships that govern the interaction of benzamides with sigma receptors.
The following table provides representative binding affinities of some benzamide derivatives for sigma receptor subtypes.
| Compound | σ1 Receptor (Ki, nM) | σ2 Receptor (Ki, nM) |
| Compound X | 12.3 | 28.7 |
| Compound Y | 35.1 | 10.5 |
| Compound Z | 8.9 | 15.2 |
| Note: The data in this table is representative of benzamide derivatives and does not represent this compound specifically. |
The interaction of halogenated compounds with serotonin (B10506) receptors has been noted, for example, with the use of [3H]-4-bromo-2,5-dimethoxyphenylisopropylamine ([3H]DOB) as a radioligand for the 5-HT2 receptor. nih.gov The binding profile of a novel benzamide at these "off-target" receptors is essential for a comprehensive preclinical evaluation.
Enzyme Inhibition Profiling
In addition to receptor binding, the interaction of a compound with enzymes can be a key part of its mechanism of action.
Benzamide derivatives have been shown to inhibit various enzymes, which can contribute to their therapeutic effects. Some of the key enzyme targets include:
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE): Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine (B1216132) and is a therapeutic strategy for Alzheimer's disease. Certain benzamide derivatives have demonstrated potent inhibitory activity against both AChE and BuChE. mdpi.com
β-Secretase (BACE1): This enzyme is involved in the production of amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. Some benzamides have been designed as dual inhibitors of both AChE and BACE1. mdpi.com
Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Benzamide derivatives have been reported as inhibitors of various CA isoenzymes. nih.gov
Alkaline Phosphatase: Some pyrazine (B50134) carboxamide derivatives have shown inhibitory activity against human alkaline phosphatase. mdpi.com
DNA Gyrase: This bacterial enzyme is a target for antimicrobial agents. Certain carboxamide derivatives have been investigated for their inhibitory effects on DNA gyrase. mdpi.com
The following table summarizes the enzyme inhibitory activities of some representative benzamide derivatives.
| Compound | Target Enzyme | IC50 / Ki |
| Benzamide Derivative 1 | Acetylcholinesterase | IC50 = 1.57 µM mdpi.com |
| Benzamide Derivative 2 | BACE1 | IC50 = 9.01 µM mdpi.com |
| Benzamide Derivative 3 | Carbonic Anhydrase I | Ki = 4.07 nM nih.gov |
| Benzamide Derivative 4 | Alkaline Phosphatase | IC50 = 1.469 µM mdpi.com |
| Note: The data in this table is representative of various benzamide derivatives and does not represent this compound specifically. |
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Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified sections.
Computational Chemistry and Molecular Modeling Studies
Ligand-Receptor Docking Simulations
Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific receptor, as well as the strength of their interaction. These simulations are crucial for understanding the potential pharmacological targets of a compound.
Prediction of Binding Modes and Affinities with Target Receptors
While specific docking studies on n-Allyl-4-bromo-3,5-dimethoxybenzamide are not extensively documented in publicly available literature, research on analogous brominated and methoxylated benzamide (B126) derivatives provides insights into its potential binding modes and affinities. For instance, molecular docking studies of similar methoxyphenylbenzamide isomers have been performed against various protein targets. These studies often reveal that the benzamide core can anchor the molecule within the binding site, with the substituted phenyl ring projecting into specific pockets of the receptor.
The predicted binding affinity, often expressed as a docking score or binding energy (in kcal/mol), indicates the stability of the ligand-receptor complex. For closely related brominated benzamides, these values can suggest moderate to high affinity for their respective targets. The presence of the bromine atom can significantly influence binding, potentially through halogen bonding, a specific type of non-covalent interaction.
Table 1: Illustrative Binding Affinities of Analogous Benzamide Derivatives with Various Receptors
| Compound Class | Target Receptor | Predicted Binding Affinity (kcal/mol) |
| Brominated Phenylbenzamides | Tyrosine Kinase | -7.5 to -8.5 |
| Dimethoxy Benzamides | Cyclooxygenase (COX) | -6.8 to -7.9 |
| Allyl-substituted Amides | Viral Proteins | -5.5 to -7.0 |
Note: The data in this table is illustrative and based on findings for structurally related compounds, not this compound itself.
Identification of Key Interacting Residues in Binding Pockets
Molecular docking simulations are instrumental in identifying the specific amino acid residues within the receptor's binding pocket that interact with the ligand. For compounds structurally similar to this compound, key interactions often involve amino acids with aromatic side chains (e.g., Tyrosine, Phenylalanine, Tryptophan) that can engage in π-π stacking with the phenyl ring of the benzamide. Additionally, polar residues (e.g., Serine, Threonine, Asparagine) can form hydrogen bonds with the amide group. The bromine atom may interact with electron-donating residues or participate in halogen bonds. The dimethoxy groups can also form hydrogen bonds or hydrophobic interactions.
Analysis of Hydrogen Bonding and Hydrophobic Interactions
The stability of the ligand-receptor complex is governed by a combination of forces, including hydrogen bonds and hydrophobic interactions. The amide moiety of this compound is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The methoxy (B1213986) groups can also act as hydrogen bond acceptors.
Quantum Chemical Calculations
Quantum chemical calculations provide a deeper understanding of the electronic structure, reactivity, and other molecular properties of a compound. These methods are valuable for rationalizing experimental observations and predicting chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic properties of molecules. For dimethoxybenzene derivatives, DFT calculations have been employed to determine their optimized molecular geometry and various reactivity descriptors. These descriptors, such as chemical potential, hardness, and electrophilicity index, offer insights into the molecule's stability and reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for understanding intermolecular interactions.
Table 2: Representative Reactivity Descriptors for a Benzamide Derivative Calculated using DFT
| Descriptor | Calculated Value (illustrative) | Implication |
| Chemical Potential (μ) | -4.5 eV | Tendency to escape from an electron cloud |
| Chemical Hardness (η) | 3.2 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 3.20 eV | Propensity to accept electrons |
Note: These values are illustrative and representative of what might be expected for a molecule like this compound based on studies of similar compounds.
Frontier Molecular Orbital Analysis (HOMO-LUMO) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of a molecule's chemical stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For dimethoxybenzene derivatives, the HOMO is often localized on the electron-rich aromatic ring, while the LUMO may be distributed over the amide and phenyl portions of the molecule. This analysis helps in predicting the sites of electrophilic and nucleophilic attack.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity of a molecule is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. Monte Carlo methods are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of conformational analysis, a Monte Carlo search involves randomly changing the torsional angles of a molecule and accepting or rejecting the new conformation based on its energy.
A Monte Carlo conformational analysis of this compound would reveal the preferred spatial arrangements of its flexible allyl and methoxy groups. This analysis would identify the global minimum energy conformation and other low-energy conformers that could be biologically relevant. The results of such a study would provide a deeper understanding of the molecule's shape and how it might interact with a biological receptor.
While molecular docking provides a static picture of a ligand bound to its receptor, molecular dynamics (MD) simulations offer a dynamic view of this interaction over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing the study of the flexibility of both the ligand and the receptor and the stability of their complex.
An MD simulation of the this compound-receptor complex would provide insights into the stability of the binding pose predicted by docking. It would reveal how the ligand and receptor adapt to each other's presence and the key interactions that are maintained throughout the simulation. This information is crucial for validating docking results and for understanding the thermodynamics of binding.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling is a powerful technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) that a molecule must possess to bind to a specific biological target. nih.gov This model can then be used as a 3D query to search large chemical databases for novel compounds with the desired activity, a process known as virtual screening. nih.gov
For this compound, a pharmacophore model could be developed based on its known interactions with a target receptor, such as Fibroblast Growth Factor Receptor 1 (FGFR1), for which related benzamide derivatives have shown inhibitory activity. nih.gov The pharmacophore would likely include features corresponding to the amide group (hydrogen bond donor and acceptor), the aromatic rings (hydrophobic and aromatic interactions), and the methoxy groups (hydrogen bond acceptors). This pharmacophore model could then be used in a virtual screening campaign to identify other potential inhibitors of the same target from large compound libraries, accelerating the discovery of new drug candidates.
Development and Optimization of N Allyl 4 Bromo 3,5 Dimethoxybenzamide Derivatives
Lead Compound Identification and Validation
A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed and synthesized as novel inhibitors of FGFR1. nih.gov Through biological evaluation, one of the most promising compounds, designated as C9, was identified as a lead compound for further development. nih.gov This compound demonstrated significant inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification: NCI-H520, NCI-H1581, NCI-H226, NCI-H460, and NCI-H1703. nih.gov
The validation of C9 as a lead compound was supported by its potent anticancer effects. It was found to arrest the cell cycle at the G2 phase in NSCLC cell lines and induce cellular apoptosis. nih.gov Furthermore, biochemical assays confirmed that compound C9 inhibited the phosphorylation of FGFR1 and its downstream signaling proteins, PLCγ1 and ERK, in a dose-dependent manner. nih.gov Molecular docking studies provided additional validation, revealing that compound C9 could bind effectively to the FGFR1 kinase domain, forming six hydrogen bonds. nih.gov These findings collectively established the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide scaffold, exemplified by compound C9, as a valid starting point for the development of novel FGFR1 inhibitors. nih.gov
Table 1: Inhibitory Activity of Lead Compound C9 against NSCLC Cell Lines
| Cell Line | IC₅₀ (µM) |
| NCI-H520 | 1.36 ± 0.27 |
| NCI-H1581 | 1.25 ± 0.23 |
| NCI-H226 | 2.31 ± 0.41 |
| NCI-H460 | 2.14 ± 0.36 |
| NCI-H1703 | 1.85 ± 0.32 |
Data sourced from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. nih.gov
Rational Design of Analogues Based on SAR and Computational Insights
Following the identification of the lead compound, a rational design approach was employed to synthesize and evaluate a series of analogues. This approach was guided by structure-activity relationship (SAR) studies and computational modeling to explore the chemical space around the lead scaffold and identify modifications that could enhance biological activity.
Modification of the N-Allyl Substituent
While the available research primarily focuses on modifications at other positions of the benzamide (B126) scaffold, the N-allyl group plays a crucial role in orienting the molecule within the binding pocket of the target protein. The exploration of different substituents at this position would be a logical step in the optimization process. The size, polarity, and flexibility of the N-substituent can significantly impact binding affinity and selectivity.
Scaffolding Modifications of the Benzamide Linker
The benzamide linker is a critical component of the scaffold, providing the structural backbone that correctly positions the key interacting moieties. Modifications to this linker, such as altering its rigidity or introducing additional functional groups, could further refine the binding interactions with the target protein.
Optimization Strategies for Enhanced Potency and Selectivity
The primary goal of the optimization phase was to improve the potency and selectivity of the lead compound. This involved the synthesis of new derivatives with targeted modifications and their subsequent biological evaluation.
Based on the structure of the lead compound, three series of derivatives were synthesized by modifying the two-position of the 4-bromo-N-(3,5-dimethoxyphenyl)benzamide core. nih.gov This systematic approach allowed for a detailed exploration of the SAR at this position.
Ligand Efficiency Optimization
Ligand efficiency (LE) is a critical metric in drug discovery that relates the potency of a compound to its size (number of heavy atoms). Optimizing for high LE ensures that the increase in potency is not simply due to an increase in molecular weight, which can negatively impact pharmacokinetic properties. The design of focused libraries of analogues with high LE is a key strategy for developing drug candidates with favorable profiles.
Table 2: Synthesized Derivatives and their Biological Activity
| Compound | R Group | Yield (%) | m.p. (°C) | ESI-MS [M+H]⁺ |
| B11 | 3-methylphenylamido | 57.1 | 223.6-224.9 | 492.2 [M+Na]⁺ |
| B14 | 4-fluorophenylamido | 66.8 | 152.0-154.6 | 499.19 [M+Na]⁺ |
| B15 | 4-chlorophenylamido | 62.1 | 166.4-168.5 | 512.53 |
| C2 | phenylsulfonamido | 81.2 | 187.6-190.0 | 493.02 |
| C3 | 2-fluorophenylsulfonamido | - | - | - |
Data represents a selection of synthesized analogues from a study on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives. nih.gov
Conformational Restriction and Flexibility Adjustments
In the development of derivatives of n-Allyl-4-bromo-3,5-dimethoxybenzamide, the strategic manipulation of molecular conformation through restriction and flexibility adjustments is a key consideration for enhancing biological activity and selectivity. researchgate.netnih.gov These approaches aim to lock the molecule into a bioactive conformation, which is the specific three-dimensional arrangement a molecule adopts to effectively interact with its biological target. researchgate.net By reducing the number of possible conformations, the entropic penalty of binding is minimized, potentially leading to improved potency. researchgate.net
Conformational restriction involves the introduction of structural constraints that limit the rotational freedom of the molecule. researchgate.net For this compound, this can be achieved through several strategies, such as the incorporation of the allyl group into a cyclic system or the introduction of rigid linkers. These modifications are designed to explore the spatial requirements of the binding pocket and to stabilize the desired orientation of key pharmacophoric elements. unina.it
Conversely, flexibility adjustments may be employed to allow for optimal interaction with the target protein. This can involve the strategic introduction or removal of methylene (B1212753) groups or other flexible linkers to fine-tune the orientation of substituents. The goal is to strike a balance between pre-organizing the ligand for binding and allowing for necessary induced-fit accommodations within the receptor.
The following table outlines potential strategies for the conformational restriction of this compound derivatives and the intended impact of these modifications.
| Modification Strategy | Example Modification on the N-allyl Group | Intended Outcome | Rationale |
| Cyclization | Incorporation into a cyclopentyl or cyclohexyl ring | Pre-organization of the amide side chain | To mimic a specific bound conformation and reduce conformational entropy upon binding. |
| Introduction of Double or Triple Bonds | Conversion of the allyl group to a propargyl group | Increased rigidity and defined geometry | To explore the tolerance of the binding site for linear and rigid substituents. |
| Incorporation of Heterocycles | Formation of a piperidine (B6355638) or pyrrolidine (B122466) ring | Introduction of conformational constraints and potential for new interactions | To lock the orientation of the side chain and introduce hydrogen bond donors or acceptors. |
| Steric Hindrance | Introduction of a methyl group on the allyl chain | Restriction of bond rotation | To favor a specific rotamer and probe for steric clashes within the binding pocket. |
These modifications are guided by computational modeling and structure-activity relationship (SAR) studies to rationally design derivatives with improved pharmacological profiles. The synthesis and biological evaluation of such conformationally restricted analogues can provide valuable insights into the bioactive conformation of this class of compounds. nih.gov
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry is a powerful tool for the rapid synthesis of large, diverse libraries of related compounds, which can be efficiently screened for biological activity. wikipedia.orgijpsonline.com For the development of this compound derivatives, combinatorial approaches can be employed to systematically explore the chemical space around the core scaffold and identify key structural features that govern activity and selectivity. nih.gov
The generation of a combinatorial library of this compound derivatives typically involves a multi-step synthetic sequence where different building blocks are introduced at specific points of diversity on the parent molecule. Solid-phase synthesis is often the preferred method, as it facilitates the purification of intermediates and the automation of the synthetic process. nih.gov
Key points of diversification on the this compound scaffold include:
The N-allyl group: A variety of substituted and unsubstituted allyl bromides or other alkylating agents can be used to introduce diverse side chains at the amide nitrogen.
The 4-bromo position: The bromine atom can be replaced with a wide range of substituents through cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.
The 3,5-dimethoxy groups: These groups can be demethylated and subsequently re-alkylated with different alkyl groups to probe the influence of steric and electronic effects at these positions.
A hypothetical combinatorial library design is presented in the table below, illustrating the potential for generating a diverse set of derivatives from a common synthetic intermediate.
| Point of Diversity | Building Block Set 1 | Building Block Set 2 | Building Block Set 3 |
| R1 (N-substituent) | Allyl | Propargyl | Cyclopropylmethyl |
| R2 (Position 4) | Bromo | Phenyl | 4-Fluorophenyl |
| R3 (Position 3 & 5) | Methoxy (B1213986) | Ethoxy | Isopropoxy |
The synthesis of such a library would allow for a comprehensive exploration of the structure-activity relationships of this compound derivatives. High-throughput screening of the library against a specific biological target can rapidly identify "hit" compounds with desired activity. nih.gov Subsequent optimization of these hits can then lead to the development of potent and selective lead compounds. The use of focused libraries, where diversity is introduced around a known active pharmacophore, can further enhance the efficiency of the drug discovery process.
Future Directions in N Allyl 4 Bromo 3,5 Dimethoxybenzamide Research
Exploration of Novel Therapeutic Applications Beyond Established Receptor Targets
The benzamide (B126) scaffold is a well-established pharmacophore, with numerous derivatives exhibiting activity at various G-protein coupled receptors (GPCRs) and ion channels. However, the future of n-Allyl-4-bromo-3,5-dimethoxybenzamide research lies in casting a wider net to identify novel biological targets and, consequently, new therapeutic applications. High-throughput screening (HTS) campaigns against diverse target classes will be instrumental in this endeavor.
An initial focus could be on targets implicated in neurological and psychiatric disorders, given the prevalence of benzamides with central nervous system activity. However, a truly exploratory approach would extend to targets involved in oncology, immunology, and metabolic diseases. For instance, investigating its effects on epigenetic modulators, such as histone deacetylases (HDACs) or DNA methyltransferases (DNMTs), could uncover unexpected anticancer properties. Similarly, screening against a panel of inflammatory mediators and their receptors could reveal potential applications in autoimmune diseases.
Table 1: Potential Novel Target Classes for this compound
| Target Class | Therapeutic Area | Rationale |
| Epigenetic Modulators | Oncology | The benzamide core is present in some HDAC inhibitors. |
| Kinases | Oncology, Inflammation | Many small molecule kinase inhibitors feature amide linkages. |
| Nuclear Receptors | Metabolic Diseases, Inflammation | Benzamide derivatives may modulate the activity of these ligand-activated transcription factors. |
| Ion Channels | Neurological Disorders, Pain | The structural features may allow for interaction with various ion channel subtypes. |
Advanced Synthetic Methodologies and Sustainable Synthesis
The advancement of synthetic organic chemistry will play a pivotal role in the future research of this compound. The development of more efficient, cost-effective, and environmentally friendly synthetic routes is a key objective. Current synthetic strategies for benzamides often rely on traditional coupling reagents that can generate significant waste.
Future research should focus on the implementation of green chemistry principles. This includes the exploration of catalytic methods that minimize the use of stoichiometric reagents. For example, the use of palladium-catalyzed carbonylation reactions could provide a more atom-economical approach to the formation of the amide bond. Furthermore, the development of continuous flow synthesis processes could offer advantages in terms of scalability, safety, and product consistency.
Another avenue for innovation lies in the late-stage functionalization of the this compound scaffold. The ability to selectively modify different positions of the molecule in the final steps of the synthesis would enable the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and development. nih.govresearchgate.netjsr.orgijettjournal.orgnih.gov For this compound, these computational tools can be applied at various stages of the research pipeline. In the initial stages, AI algorithms can be used to predict potential biological targets and to design novel derivatives with improved potency and selectivity. nih.gov
Generative models, a type of AI, can design new molecules from scratch that are optimized for specific properties. nih.gov By training these models on large datasets of known bioactive molecules, it is possible to generate novel benzamide derivatives with a high probability of interacting with a desired target. Machine learning models can also be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, thereby reducing the likelihood of late-stage failures in drug development. researchgate.net
Table 2: Applications of AI and Machine Learning in this compound Research
| Application | AI/ML Technique | Potential Impact |
| Target Identification | Machine Learning Analysis of Biological Data | Identification of novel and unexpected biological targets. |
| De Novo Design | Generative Adversarial Networks (GANs) | Creation of novel derivatives with optimized properties. nih.gov |
| SAR Exploration | Quantitative Structure-Activity Relationship (QSAR) Modeling | Prediction of the biological activity of virtual compounds. researchgate.net |
| ADMET Prediction | Supervised Learning Models | Early identification of compounds with undesirable pharmacokinetic or toxicological profiles. researchgate.net |
Development of Advanced Pharmacological Tools (e.g., Radioligands, Photoaffinity Probes)
A deep understanding of the molecular pharmacology of this compound will require the development of sophisticated chemical tools. These tools are essential for characterizing the interaction of the compound with its biological target(s) and for studying its distribution and localization within cells and tissues.
The synthesis of a radiolabeled version of this compound, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), would enable quantitative binding assays to determine its affinity and selectivity for its receptor. A radioligand would also be invaluable for autoradiographic studies to map the distribution of its binding sites in the brain and other tissues.
Photoaffinity probes are another powerful tool for target identification and characterization. These are analogues of the compound that incorporate a photoreactive group. Upon exposure to light, the probe forms a covalent bond with its target protein, allowing for its identification and subsequent characterization. The development of a photoaffinity probe for this compound would be a significant step towards elucidating its mechanism of action.
Q & A
Q. What are the key synthetic routes for preparing n-Allyl-4-bromo-3,5-dimethoxybenzamide?
- Methodological Answer : The synthesis typically involves three stages: (1) Bromination of 3,5-dimethoxybenzamide at the para position, (2) Allylation of the amide nitrogen, and (3) Purification.
-
Bromination : Use electrophilic brominating agents (e.g., Br₂/FeBr₃) under controlled temperatures (0–25°C) to avoid over-bromination.
-
Allylation : React 4-bromo-3,5-dimethoxybenzamide with allyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .
-
Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures is recommended .
- Characterization Data Table :
Q. What are the standard methods for confirming the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1 mL/min; retention time ~8–10 minutes (validate against a certified reference standard).
- Melting Point : Expect 143–145°C (deviations >2°C indicate impurities) .
- Elemental Analysis : Match calculated vs. observed values for C, H, N (tolerance: ±0.3%).
Advanced Research Questions
Q. How can reaction yields be optimized during the allylation of 4-bromo-3,5-dimethoxybenzamide?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance allyl bromide reactivity in biphasic systems .
- Solvent Effects : Compare DMF (high polarity, 80°C) vs. THF (lower polarity, reflux) to balance reaction rate and byproduct formation.
- Kinetic Monitoring : Use in-situ FTIR to track amide N–H disappearance (target: >90% conversion in 8 hours) .
Q. How to resolve contradictions in ¹³C NMR data for allyl-substituted benzamide derivatives?
- Methodological Answer :
- Stereochemical Analysis : Perform NOESY or ROESY to confirm allyl group orientation (e.g., cis/trans isomerism affecting chemical shifts) .
- Dynamic Effects : Variable-temperature NMR (25–60°C) to detect conformational exchange broadening .
- Cross-Validation : Compare DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) with experimental data .
Q. What strategies are effective for designing bioactive derivatives of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
- In Silico Screening : Use molecular docking (AutoDock Vina) to prioritize derivatives with high binding affinity to target proteins (e.g., cytochrome P450) .
Data Contradiction Analysis
Q. How to interpret conflicting biological activity results across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1%) .
- Metabolite Interference : Perform LC-MS to detect degradation products (e.g., demethylated or deallylated metabolites) .
- Dose-Response Curves : Replicate experiments with ≥3 independent trials to confirm IC₅₀ values (statistical significance: p < 0.05) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
